6'-Desmethoxy-6'-hydroxy Noscapine

Description

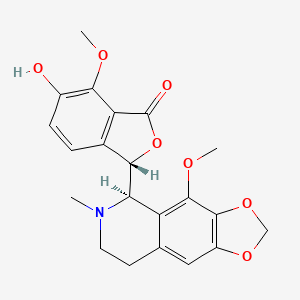

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21NO7 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(3S)-6-hydroxy-7-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)17-11-4-5-12(23)18(25-2)15(11)21(24)29-17/h4-5,8,16-17,23H,6-7,9H2,1-3H3/t16-,17+/m1/s1 |

InChI Key |

ZVVDUSONGUODLU-SJORKVTESA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |

Origin of Product |

United States |

Structural Elucidation and Chemical Characterization of 6 Desmethoxy 6 Hydroxy Noscapine

Definitive Structural Assignment and Isomeric Considerations

The characterization of such noscapine (B1679977) analogs typically relies on a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental to determining the carbon-hydrogen framework. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (like COSY, HSQC, and HMBC) would be used to piece together the connectivity of the molecule, confirming the presence of the hydroxyl group and the absence of the methoxy (B1213986) group at the 6'-position. For comparison, extensive NMR data is available for the parent compound, noscapine hydrochloride noaa.govorganicchemistrydata.org.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would further corroborate the proposed structure by showing the loss of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, with characteristic absorption bands for the hydroxyl (-OH), lactone carbonyl (C=O), ether (C-O), and aromatic ring functional groups.

Isomeric considerations are paramount for this molecule due to its two chiral centers. The designated (S, R) configuration is the naturally occurring and most studied form for noscapinoids. The synthesis of other diastereomers would be possible, but they are expected to have different physical properties and, crucially, different biological activities.

Positional Relationship to the Parent Noscapine Moiety

6'-Desmethoxy-6'-hydroxy noscapine is a direct analog of noscapine, a well-known alkaloid isolated from the opium poppy (Papaver somniferum) escholarship.orgacs.org. The structural modification is located on the isobenzofuranone (or phthalide) portion of the molecule.

The key structural differences are:

Parent Noscapine: Possesses a methoxy group (-OCH₃) at the 6'-position of the isobenzofuranone ring. The full IUPAC name for noscapine is (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl]-1(3H)-isobenzofuranone google.com.

This compound: The methoxy group at the 6'-position is replaced by a hydroxyl group (-OH). This substitution involves a formal O-demethylation reaction, a known biotransformation pathway for noscapine google.comnih.gov.

This single modification from a methoxy to a hydroxyl group can significantly alter the compound's physicochemical properties, such as polarity, solubility, and its ability to act as a hydrogen bond donor, which in turn can influence its pharmacological profile escholarship.org.

Stereochemical Aspects and Their Research Implications

The stereochemistry of this compound is critical to its function and is defined at two stereocenters:

C3 on the isobenzofuranone ring: Has an (S) configuration.

C5 on the tetrahydroisoquinoline ring: Has an (R) configuration.

This specific (3S, 5R) arrangement is analogous to the naturally occurring and biologically active (-)-α-noscapine isomer google.com. The spatial orientation of the two main parts of the molecule, dictated by these chiral centers, is crucial for its interaction with its biological targets.

The primary research implication of this defined stereochemistry relates to its potential anticancer activity. Noscapine and its derivatives exert their antimitotic effects by binding to tubulin, disrupting the dynamics of microtubule assembly and arresting the cell cycle researchgate.net. This binding is highly stereospecific. Any alteration in the stereochemistry at either chiral center would likely lead to a significant reduction or complete loss of this activity. Therefore, synthetic strategies for noscapinoids are carefully designed to maintain this essential stereochemical integrity to preserve and potentially enhance the desired biological effect. The presence of the 6'-hydroxy group may offer a new site for interaction within the tubulin binding pocket, potentially leading to improved potency compared to the parent compound.

Biosynthetic Pathways and Metabolic Origins of 6 Desmethoxy 6 Hydroxy Noscapine

General Principles of Noscapine (B1679977) Biosynthesis

Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), is synthesized through a complex and highly regulated metabolic pathway. researchgate.netnih.gov This pathway has been the subject of extensive research, leading to the identification of numerous enzymes and intermediate compounds.

The biosynthesis of noscapine is a multi-step process involving a series of enzymatic reactions. A significant breakthrough in understanding this pathway was the discovery of a 10-gene cluster in P. somniferum that encodes for the synthesis of noscapine from (S)-scoulerine. researchgate.netnih.govpnas.org This cluster contains genes for five distinct enzyme classes, including cytochrome P450s, O-methyltransferases, an esterase, and an acetyltransferase. researchgate.net

Key enzymatic steps include:

The conversion of scoulerine (B1208951) to tetrahydrocolumbamine via 9-O-methylation, catalyzed by O-methyltransferase 1 (PSMT1). whiterose.ac.uk

The transformation of (S)-tetrahydrocolumbamine to (S)-canadine by canadine (B1168894) synthase (CYP719A21). researchgate.net

The N-methylation of canadine. researchgate.net

A series of hydroxylations and other modifications catalyzed by various enzymes, ultimately leading to the formation of noscapine. nih.gov

The table below provides a summary of some of the key enzymes involved in the noscapine biosynthetic pathway.

| Enzyme Name | Enzyme Class | Function in Noscapine Biosynthesis |

| Scoulerine 9-O-methyltransferase (SOMT1) | O-methyltransferase | Catalyzes the methylation of (S)-scoulerine. researchgate.net |

| Canadine synthase (CYP719A21) | Cytochrome P450 | Converts (S)-tetrahydrocolumbamine to (S)-canadine. researchgate.net |

| CYP82Y1 | Cytochrome P450 | Catalyzes the 1-hydroxylation of (S)-N-methylcanadine. researchgate.netportlandpress.com |

| CYP82X1 and CYP82X2 | Cytochrome P450s | Involved in subsequent hydroxylations of the protoberberine scaffold. researchgate.netnih.gov |

| Narcotoline-4'-O-methyltransferase | O-methyltransferase | Catalyzes a late step in the pathway. nih.gov |

The biosynthesis of noscapine begins with the amino acid tyrosine, which serves as the primary precursor. pnas.org Through a series of reactions, tyrosine is converted to (S)-norcoclaurine, a central intermediate in the biosynthesis of many benzylisoquinoline alkaloids. Further enzymatic steps lead to the formation of (S)-reticuline, which is then converted to (S)-scoulerine, the entry point into the noscapine-specific pathway.

Key intermediates in the noscapine pathway include:

(S)-Reticuline

(S)-Scoulerine

(S)-Tetrahydrocolumbamine

(S)-Canadine

N-methylcanadine

1-hydroxy-N-methylcanadine

Narcotoline nih.govresearchgate.net

The pathway involves a complex network of intermediates, and the accumulation of these compounds can be observed when specific genes in the pathway are silenced. researchgate.net

Investigation of 6'-Desmethoxy-6'-hydroxy Noscapine as a Biosynthetic Intermediate or Metabolite

While the main biosynthetic pathway to noscapine has been largely elucidated, the origins of related minor alkaloids like this compound are still under investigation. This compound is a derivative of noscapine characterized by the absence of a methoxy (B1213986) group and the presence of a hydroxy group at the 6' position. smolecule.com Its formation likely involves enzymatic modifications of noscapine or one of its late-stage precursors.

The structural difference between noscapine and this compound points towards demethylation and hydroxylation reactions. In the context of noscapine metabolism, both in plants and other organisms, demethylation and hydroxylation are common enzymatic transformations. nih.govnih.gov

Studies on the metabolism of noscapine have identified several metabolites, including N-demethylated and hydroxylated derivatives. nih.govnih.gov For instance, research has shown the formation of demethylated noscapine metabolites in mice. nih.gov While these studies primarily focus on the breakdown of noscapine after administration, the enzymatic machinery involved, particularly cytochrome P450 enzymes, could also be responsible for the formation of this compound within the plant itself as a natural metabolite.

Cytochrome P450 (CYP) enzymes are a large and diverse group of monooxygenases that play a crucial role in the biosynthesis and detoxification of a wide range of compounds in plants. researchgate.netuniba.it The noscapine biosynthetic pathway itself heavily relies on several CYP enzymes. researchgate.netresearchgate.net

Research has demonstrated that cytochrome P450 enzymes are capable of metabolizing noscapine into various derivatives. nih.gov A study utilizing a library of P450BM3 mutants showed that these enzymes could produce N-demethylated and hydroxylated noscapine metabolites. nih.govresearchgate.net This highlights the potential of CYP enzymes to perform the specific chemical modifications required to convert noscapine into this compound. The introduction of a bromo atom into the noscapine structure has been shown to alter the specific CYP isoforms involved in its metabolism, suggesting that the structure of the substrate influences which enzymes are active. nih.gov

The following table summarizes the types of reactions catalyzed by cytochrome P450 enzymes in relation to noscapine and its derivatives:

| Reaction Type | Substrate | Product(s) | Enzyme Family |

| Demethylation | Noscapine | N-demethylated noscapine | P450BM3 mutants nih.gov |

| Hydroxylation | Noscapine | Hydroxylated noscapine | P450BM3 mutants nih.gov |

| Demethylenation | Noscapine | Catechol metabolite | Human CYPs nih.gov |

The elucidation of the noscapine biosynthetic pathway has opened the door to producing noscapine and its derivatives in microbial systems like Saccharomyces cerevisiae (yeast). pnas.orgnih.govresearchgate.net By expressing the plant genes responsible for noscapine synthesis in yeast, researchers can create microbial cell factories for the production of these valuable compounds. pnas.orgnih.gov

These engineered microbial systems offer a powerful platform for studying the biosynthesis of noscapinoids and for producing novel derivatives. nih.govresearchgate.net By feeding different precursors to the engineered yeast strains or by introducing mutations in the biosynthetic enzymes, it is possible to generate previously inaccessible pathway intermediates and novel noscapine analogs. nih.gov This approach could potentially be used to specifically produce this compound by either modifying the enzymatic steps in the engineered pathway or by feeding a specific precursor that would lead to its formation. The successful reconstruction of the entire 30+ enzyme pathway in yeast demonstrates the feasibility of this approach for producing complex plant-derived molecules. pnas.org

Comparative Analysis with Other Noscapine Metabolites and Impurities

The metabolic journey of noscapine within the body and the impurities found alongside it in preparations create a complex profile of related compounds. This compound, identified as a metabolite, is best understood when compared with other significant noscapine derivatives.

Metabolic Origins of this compound

This compound is not a direct intermediate in the natural biosynthesis of noscapine in the opium poppy (Papaver somniferum). nih.govescholarship.org Instead, it arises from the metabolism of noscapine after administration. The primary metabolic routes for noscapine include O-demethylation, N-demethylation, and cleavage of the C-C bond and the methylenedioxy group. nih.gov

This compound, with the chemical formula C₂₁H₂₁NO₇, is a product of O-demethylation. nih.govlgcstandards.com This process involves the removal of a methyl group from one of the methoxy groups on the noscapine molecule, followed by the addition of a hydroxyl group. Specifically, its chemical name is (S)-6-hydroxy-7-methoxy-3-((R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro- nih.govnih.govdioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one. lgcstandards.com

Studies have identified several demethylated metabolites of noscapine that match this chemical formula, indicating that multiple positions on the noscapine molecule can undergo this transformation. nih.gov The biotransformation of noscapine is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Key enzymes involved in the formation of demethylated and other metabolites include CYP3A4, CYP3A5, CYP2C9, and CYP2C19. nih.govsmolecule.com

Comparison with Major Noscapine Metabolites

A comparative look at this compound alongside other principal metabolites highlights the diverse metabolic fate of noscapine.

N-demethylated Noscapine: This metabolite is formed by the removal of the methyl group from the nitrogen atom of the isoquinoline (B145761) ring. nih.gov It is a significant product of noscapine metabolism and has been a target for the synthesis of noscapine analogs with potentially enhanced biological activity. nih.govnih.gov

C-C Cleavage Products (Cotarnine and Meconine): A major metabolic pathway for noscapine involves the cleavage of the carbon-carbon bond linking the isoquinoline and phthalide (B148349) moieties. nih.govchim.it This breakdown results in the formation of two primary metabolites: cotarnine (B190853) and meconine. nih.govwikipedia.org These are often the main metabolites detected in urine. nih.gov

Hydroxylated Noscapine: In addition to demethylation, noscapine can undergo hydroxylation, where a hydroxyl group is added to the molecule without the removal of a methyl group. This results in metabolites with the chemical formula C₂₂H₂₃NO₈. nih.gov

The following table provides a comparative overview of these metabolites.

Interactive Data Table: Comparison of Noscapine Metabolites| Feature | This compound | N-demethylated Noscapine | Cotarnine | Meconine |

| Chemical Formula | C₂₁H₂₁NO₇ lgcstandards.com | C₂₁H₂₁NO₇ nih.gov | C₁₂H₁₅NO₄ | C₁₀H₁₀O₄ |

| Molar Mass | 399.39 g/mol lgcstandards.com | 399.39 g/mol | 237.23 g/mol | 194.18 g/mol |

| Metabolic Pathway | O-demethylation nih.gov | N-demethylation nih.gov | C-C Bond Cleavage nih.gov | C-C Bond Cleavage nih.gov |

| Key Enzyme(s) | CYP3A4/5, CYP2C19 nih.gov | P450BM3 mutants (in vitro) nih.gov | Various P450 isoforms nih.gov | Various P450 isoforms nih.gov |

| Structural Change | Loss of a -CH₃ group, gain of an -OH group on the phthalide ring lgcstandards.com | Loss of a -CH₃ group from the nitrogen atom nih.gov | Dissociation product (isoquinoline part) chim.it | Dissociation product (phthalide part) chim.it |

Comparison with Noscapine Impurities

Impurities in noscapine preparations can originate from the manufacturing process or from the degradation of the drug over time.

Papaverine: This is a common process-related impurity found in noscapine derived from opium. google.com Papaverine is another benzylisoquinoline alkaloid naturally present in the poppy plant. wikipedia.org

Degradation Products: Noscapine is susceptible to degradation, especially in acidic or basic conditions. Acidic hydrolysis can lead to the formation of cotarnine and opic acid (6-formyl-2,3-dimethoxybenzoic acid). chim.it

The table below compares this compound with these impurities.

Interactive Data Table: Comparison with Noscapine Impurities| Feature | This compound | Papaverine | Opic Acid |

| Origin | Metabolite nih.gov | Process Impurity google.com | Degradation Product chim.it |

| Chemical Formula | C₂₁H₂₁NO₇ lgcstandards.com | C₂₀H₂₁NO₄ | C₁₀H₁₀O₅ |

| Molar Mass | 399.39 g/mol lgcstandards.com | 339.38 g/mol | 210.18 g/mol |

| Structural Relation to Noscapine | Demethylated derivative | Structurally related alkaloid | Degradation fragment of the phthalide ring |

Synthetic Chemistry and Derivatization Strategies for 6 Desmethoxy 6 Hydroxy Noscapine

Total Synthesis Approaches to the 6-Hydroxy-Noscapine Scaffold

A complete synthesis of the 6-hydroxy-noscapine scaffold has not been explicitly detailed in published literature. However, by examining the established total syntheses of noscapine (B1679977) itself, a viable synthetic route can be proposed. The general strategy for synthesizing noscapine and its analogs often involves the convergent coupling of two key heterocyclic fragments: a substituted phthalide (B148349) (or meconin) derivative and a substituted tetrahydroisoquinoline (cotarnine) derivative.

To achieve the synthesis of the 6-hydroxy-noscapine analog, a modified meconin (B138656) precursor bearing a hydroxyl group at the C-6 position would be required. The synthesis would likely proceed through the following key stages:

Synthesis of the Modified Meconin Moiety: The primary challenge lies in the preparation of a 6-hydroxy-7-methoxy-phthalide derivative. This could potentially be achieved by starting with a suitably substituted benzene (B151609) derivative that can be elaborated into the phthalide ring system.

Synthesis of the Tetrahydroisoquinoline Moiety (Cotarnine): The cotarnine (B190853) portion of the molecule is a well-known compound and its synthesis is well-documented, often starting from commercially available materials like piperonal.

Coupling and Final Elaboration: The final key step would be the condensation of the 6-hydroxy-meconin derivative with the cotarnine fragment to form the complete noscapinoid backbone.

A plausible synthetic approach is outlined in the table below, drawing parallels from established noscapine syntheses. clockss.org

| Step | Description | Key Reagents and Conditions |

| 1 | Preparation of 6-Hydroxy-7-methoxy-meconin: | Starting from a substituted benzoic acid, undergoing steps like formylation, oxidation, and cyclization. Protecting groups for the hydroxyl function would be crucial. |

| 2 | Synthesis of Cotarnine: | Typically involves a multi-step sequence starting from piperonal, including reactions like the Bischler-Napieralski reaction followed by reduction and N-methylation. researchgate.netclockss.org |

| 3 | Condensation of Meconin and Cotarnine Fragments: | The two key intermediates are condensed to form the C-C bond linking the phthalide and isoquinoline (B145761) rings. This can be achieved via various methods, including those that generate an iminium ion from cotarnine for nucleophilic attack by the meconin moiety. clockss.org |

| 4 | Deprotection: | Removal of any protecting groups on the hydroxyl function to yield the final 6-hydroxy-noscapine analog. |

Semi-Synthetic Modifications of Noscapine to Yield 6-Hydroxy-Noscapine

An alternative to total synthesis is the semi-synthetic modification of the naturally abundant noscapine. This approach would necessitate the selective demethylation of the methoxy (B1213986) group at the C-6 position of the phthalide ring. Achieving regioselectivity in the demethylation of noscapine, which possesses multiple methoxy groups, is a significant chemical challenge.

While selective O-demethylation at the 7-position of the benzofuranone ring has been reported using reagents like sodium azide (B81097) and sodium iodide in DMF, achieving selectivity at the C-6 position is less straightforward. nih.gov Various demethylating agents are known in organic chemistry, and their application to the noscapine scaffold could be explored.

| Reagent Class | Example Reagents | Potential Application and Challenges |

| Lewis Acids | Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) | Powerful demethylating agents, but often lack selectivity, potentially leading to the demethylation of multiple methoxy groups on the noscapine molecule. |

| Nucleophilic Reagents | Thiolates (e.g., sodium ethanethiolate), Iodide ions | Can offer greater selectivity based on the electronic and steric environment of the methoxy group. Optimization of reaction conditions would be critical. |

| Biocatalytic Methods | Cytochrome P450 enzymes | P450 enzymes are known to metabolize noscapine through hydroxylation and demethylation. nih.gov Screening a library of P450 mutants could identify an enzyme capable of selective C-6 demethylation. chim.it |

The development of a successful semi-synthetic route would hinge on finding a reagent or catalyst that can differentiate between the various methoxy groups present in the noscapine structure.

Development of Related Noscapinoid Derivatives with Hydroxyl and Desmethoxy Moieties

The quest for more potent noscapine analogs has led to the synthesis of a variety of derivatives featuring hydroxyl and desmethoxy functionalities at different positions. These efforts provide valuable insights into the structure-activity relationships of noscapinoids and showcase a range of synthetic methodologies.

A number of these derivatives have been synthesized through modifications at the C-7 and C-9 positions, as well as through N-demethylation.

| Derivative | Modification | Synthetic Approach |

| 7-Hydroxy-noscapine | O-demethylation at the C-7 position of the phthalide ring. | Achieved by reacting noscapine with sodium azide and sodium iodide in DMF at elevated temperatures. nih.gov |

| N-nornoscapine | N-demethylation at the isoquinoline nitrogen. | Can be synthesized from noscapine using various methods, including reaction with hydrogen peroxide and ferrous sulfate. researchgate.net |

| 9'-Halogenated-7-hydroxy-noscapinoids | Combination of halogenation at the C-9' position and O-demethylation at the C-7 position. | A multi-step synthesis involving initial halogenation of noscapine followed by O-demethylation. nih.gov |

| Metabolites of Noscapine | Various hydroxylated and demethylated products. | Identified through metabolic studies using techniques like LC-MS/MS after in vitro incubation with liver microsomes or in vivo administration. nih.gov These can also be pursued as targets for biocatalytic synthesis. |

The synthesis and study of these related compounds contribute to a broader understanding of how hydroxyl and desmethoxy groups influence the properties of the noscapine scaffold, paving the way for the rational design of new and improved derivatives.

Molecular Interactions and Mechanistic Biology of 6 Desmethoxy 6 Hydroxy Noscapine

Investigation of Molecular Target Binding

The interaction of 6'-Desmethoxy-6'-hydroxy Noscapine (B1679977) with its molecular targets is crucial to understanding its pharmacological effects. Research has primarily focused on its binding to tubulin and its influence on microtubule dynamics, a hallmark of the noscapine family. Additionally, interactions with other receptors have been explored to elucidate the full spectrum of its biological activity.

Tubulin Binding Dynamics and Microtubule Modulation

Noscapine and its analogs are known to be tubulin-binding agents that disrupt microtubule dynamics, leading to mitotic arrest in proliferating cells. nih.govnih.gov Unlike other microtubule-targeting drugs such as taxanes and vinca (B1221190) alkaloids, noscapine does not significantly alter the total polymer mass of microtubules but rather dampens their dynamic instability. nih.govresearchgate.net It achieves this by increasing the time microtubules spend in a paused state, effectively suppressing their growth and shortening phases. nih.govresearchgate.netresearchgate.net This subtle yet significant alteration of microtubule dynamics is sufficient to trigger the mitotic checkpoint and induce apoptosis in cancer cells. nih.govresearchgate.net

Structural studies have suggested that noscapine itself is a prodrug and that its anticancer activity may arise from a bioactive metabolite. nih.gov It is proposed that the 7A-methoxy group of noscapine can sterically hinder its binding to the colchicine (B1669291) site on tubulin. nih.gov Derivatives with modifications at this position, such as 7A-O-demethoxy-amino-noscapine, have shown significantly increased potency in inducing G2/M arrest, supporting the hypothesis of metabolic activation. csic.es While direct binding studies on 6'-Desmethoxy-6'-hydroxy Noscapine are not extensively detailed in the provided results, its structural similarity to other potent noscapine analogs suggests it likely interacts with tubulin in a comparable manner, influencing microtubule dynamics to exert its cytotoxic effects.

Other Identified Receptor or Protein Interactions (e.g., σ–receptor, bradykinin (B550075) receptors)

Furthermore, noscapine has been identified as a non-competitive inhibitor of bradykinin receptors. medchemexpress.comnih.govresearchgate.net This antagonism is believed to be responsible for its ability to suppress cough induced by ACE inhibitors, which can cause an accumulation of bradykinin. nih.govresearchgate.net The interaction with bradykinin receptors also points to potential anti-inflammatory properties of noscapine and its derivatives. nih.gov While the specific interactions of this compound with sigma and bradykinin receptors have not been explicitly detailed, its structural relation to noscapine suggests a potential for similar activities, which warrants further investigation.

Cellular Pathway Modulation in Preclinical Models

The binding of this compound to its molecular targets initiates a cascade of cellular events. Preclinical studies using various cell lines have begun to unravel how this compound modulates key cellular pathways, including cell cycle progression, programmed cell death, and angiogenesis.

Cell Cycle Progression Analysis in Non-Human Cell Lines

Noscapine and its analogs consistently demonstrate the ability to arrest cell cycle progression at the G2/M phase in various cancer cell lines. csic.esresearchgate.netnih.gov This mitotic arrest is a direct consequence of the disruption of microtubule dynamics. nih.govresearchgate.net In murine melanoma B16LS9 cells, noscapine treatment led to polyploidy followed by cell death, while normal melanocytes underwent a reversible mitotic arrest. nih.gov This differential effect on cancerous versus normal cells is a promising aspect of noscapine-based therapies. Studies on noscapine-tryptophan conjugates in A549 lung cancer cells have shown cell cycle arrest in the G1 phase, indicating that modifications to the noscapine scaffold can alter the specific phase of cell cycle inhibition. nih.gov Although specific data for this compound in non-human cell lines is not available, the established mechanism of noscapinoids strongly suggests it would induce a similar G2/M arrest.

Induction of Programmed Cell Death Pathways in Cellular Systems

The ultimate fate of cancer cells following noscapine-induced mitotic arrest is often apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov This process is triggered by the sustained activation of the mitotic checkpoint. Noscapine has been shown to induce apoptosis in various cancer cell lines, including myeloid leukemia and colon cancer cells. nih.govnih.gov The apoptotic pathway induced by noscapine involves the activation of a cascade of caspases, including caspase-3, -8, and -9, and an increase in the Bax/Bcl-2 ratio. nih.gov In some cell lines, noscapine's pro-apoptotic effects are dependent on the p53 and p21 tumor suppressor proteins. nih.gov Furthermore, noscapine can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis induction. nih.govresearchgate.net The ability of this compound to induce apoptosis is a key area of its anticancer potential. smolecule.com

Anti-angiogenic Mechanisms in in vitro and in vivo Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Noscapine has demonstrated anti-angiogenic properties through multiple mechanisms. It can inhibit the expression of hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic genes like vascular endothelial growth factor (VEGF). nih.gov By reducing HIF-1α levels, noscapine can decrease VEGF secretion and inhibit the formation of new blood vessels. nih.gov Additionally, as a microtubule-disrupting agent, noscapine can directly inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. nih.govnih.gov Studies on noscapine derivatives have shown that they can inhibit endothelial cell survival, cord formation, and migration in a dose-dependent manner. nih.gov These findings suggest that this compound may also possess anti-angiogenic activity, further contributing to its potential as an anticancer agent.

Modulation of Cellular Signaling Cascades (e.g., NF-κB, ERK, JNK)

While direct and extensive research on the modulation of specific signaling cascades by this compound is not widely documented, the effects of its parent compound, noscapine, provide a foundational understanding. Noscapine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation, including the NF-κB, ERK, and JNK pathways.

Noscapine has been identified as an inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway. researchgate.net It can suppress both constitutive and inducible NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. researchgate.net This action blocks the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB target genes that promote inflammation, cell survival, and chemoresistance. researchgate.net

In the context of mitogen-activated protein kinase (MAPK) pathways, noscapine's effects are more complex and can be cell-type dependent. In some cancer cell lines, such as human glioma cells, noscapine-induced apoptosis is associated with the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net The ERK pathway is typically associated with cell proliferation and survival, so its inhibition is a key anti-cancer mechanism. Conversely, the JNK pathway is often activated in response to cellular stress and can lead to apoptosis. The activation of JNK and inhibition of ERK are considered significant contributors to the pro-apoptotic effects of noscapine. researchgate.net

Although these findings pertain to noscapine, they suggest that analogues like this compound could exert their biological effects through similar modulations of these critical cellular signaling networks. However, the specific impact of the removal of the 6'-methoxy group and the presence of a 6'-hydroxyl group on the potency and specificity of these interactions requires further dedicated investigation.

Antioxidant and Anti-inflammatory Mechanisms

The parent compound, noscapine, has demonstrated notable antioxidant and anti-inflammatory properties. nih.gov Its anti-inflammatory effects are linked to the significant reduction of pro-inflammatory factors such as interleukin-1β (IL-1β), interferon-gamma (IFN-γ), and IL-6. nih.gov Mechanistically, noscapine can act as a noncompetitive antagonist of bradykinin receptors, which play a role in inflammation and pain. nih.gov Furthermore, its ability to inhibit the NF-κB pathway is a key component of its anti-inflammatory action, as NF-κB is a master regulator of inflammatory gene expression. researchgate.net

In terms of antioxidant activity, noscapine has been shown to potentiate antioxidant defenses by inhibiting nitric oxide (NO) metabolites and reactive oxygen species (ROS) while increasing levels of total glutathione (B108866) (GSH). nih.gov It can also reduce cell death caused by oxidative stress. nih.gov

While these mechanisms are well-documented for noscapine, the specific antioxidant and anti-inflammatory profile of this compound is not as extensively characterized. The structural modifications at the 6'-position—the removal of a methoxy (B1213986) group and the introduction of a hydroxyl group—could potentially influence these properties. The hydroxyl group, in particular, could contribute to free radical scavenging activity. Further studies are necessary to elucidate the precise mechanisms and comparative potency of this compound as an antioxidant and anti-inflammatory agent relative to its parent compound.

Structure-Activity Relationships (SAR) Focused on the 6'-Position

The 6'-position of the noscapine scaffold, which corresponds to the nitrogen atom in the isoquinoline (B145761) ring, has been a major focus for chemical modification to enhance its therapeutic properties, particularly its anticancer activity. nih.govacs.org The synthesis of this compound (N-nornoscapine) is a critical first step, creating a secondary amine that serves as a handle for introducing a wide variety of functional groups. nih.govacs.org

Impact of 6'-Hydroxyl Group on Biological Activity Profile

The direct analogue, this compound, features a secondary amine (N-H) at the 6' position, which is chemically distinct from the tertiary amine (N-CH₃) in noscapine. This N-H group, or a hydroxyl group if referring to N-hydroxy-nornoscapine, fundamentally alters the molecule's chemical properties. The presence of a hydrogen atom capable of hydrogen bonding can change how the molecule interacts with biological targets. This modification has been shown to be a gateway to enhanced anticancer activity. nih.govacs.org For instance, derivatizing this position has led to compounds with significantly improved cytotoxic properties compared to the parent noscapine. nih.govacs.org

Influence of Desmethoxy Group at 6'-Position on Molecular Interactions

The term "6'-Desmethoxy" in this context refers to the removal of the N-methyl group from the 6'-nitrogen atom of noscapine. This demethylation to form N-nornoscapine is pivotal. The smaller steric profile of the N-H group compared to the N-CH₃ group can alter the binding conformation of the analogue within a target protein, such as tubulin. More importantly, the secondary amine is more chemically reactive, allowing for the straightforward synthesis of a diverse library of N-substituted analogues, including N-alkyl, N-acyl, N-carbamoyl, and N-thiocarbamoyl derivatives. nih.gov This versatility has been key to exploring the full potential of the noscapine scaffold. monash.edu

Comparative SAR Analysis with Other Noscapine Analogues

Extensive research has been conducted on modifying the 6'-position of noscapine, yielding a wealth of structure-activity relationship (SAR) data. monash.eduresearchgate.net These studies allow for a comparative analysis of how different substituents at this position affect biological activity, primarily anticancer potency.

Studies have shown that replacing the N-methyl group with various other substituents can lead to a dramatic increase in potency. researchgate.net For example, conjugating amino acids to the 6'-position has produced analogues with significantly lower IC₅₀ values than noscapine itself. nih.govacs.org

Table 1: Comparative Cytotoxicity of 6'-Substituted Noscapine Analogues

| Compound | Modification at 6'-Position | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Noscapine | -CH₃ (Methyl) | 4T1 | 215.5 | nih.govacs.org |

| Noscapine–phenylalanine (6h) | -CO-CH(NH₂)-CH₂-Ph | 4T1 | 11.2 | nih.govacs.org |

| Noscapine–tryptophan (6i) | -CO-CH(NH₂)-Indole | 4T1 | 16.3 | nih.govacs.org |

| N-ethyl cyclic ether noscapine analogue | -CH₂CH₃ (Ethyl) on cyclic ether derivative | MCF-7 | 3.58 | monash.edu |

| N-ethyl cyclic ether noscapine analogue | -CH₂CH₃ (Ethyl) on cyclic ether derivative | PC3 | 6.7 | monash.edu |

This table illustrates the significant enhancement in cytotoxic activity achieved by modifying the 6'-position of the noscapine scaffold.

The data clearly indicate that moving from a simple methyl group to larger, more complex moieties like amino acid conjugates or even a simple ethyl group on a related ether derivative can boost potency by more than an order of magnitude. nih.govacs.orgmonash.edu These findings underscore the critical role of the 6'-position in the molecular interactions of noscapine analogues with their cellular targets and highlight the value of this compound (N-nornoscapine) as a foundational molecule for developing next-generation anticancer agents. researchgate.netmonash.edu

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) Methodologies for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of 6'-Desmethoxy-6'-hydroxy Noscapine (B1679977) and related compounds. researchgate.netnih.gov This method allows for the separation, identification, and quantification of the compound and its impurities. scholarsresearchlibrary.comresearchgate.netnih.gov

Methodology and Findings:

A typical HPLC method for analyzing noscapine derivatives involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. scholarsresearchlibrary.comresearchgate.netakjournals.com Gradient elution is often employed to achieve optimal separation of the main compound from any process-related impurities or degradation products. scholarsresearchlibrary.comakjournals.com Detection is commonly carried out using a UV detector at a specific wavelength, for instance, 260 nm. scholarsresearchlibrary.com

Purity Assessment: Commercial suppliers of 6'-Desmethoxy-6'-hydroxy Noscapine often specify a purity of greater than 95% as determined by HPLC. lgcstandards.com The development of stability-indicating HPLC methods is critical to monitor for potential degradation products that may arise during storage or under stress conditions such as exposure to acid, base, or peroxide. scholarsresearchlibrary.com For instance, a study on Noscapine HCl identified Papaverine as a potential degradation impurity and developed an HPLC method to resolve and quantify it. scholarsresearchlibrary.comscholarsresearchlibrary.com

Interactive Data Table: HPLC Parameters for Noscapine and Related Compounds

| Parameter | Value |

| Column | Waters Sunfire, C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile |

| Flow Rate | 0.8 mL/min (Gradient) |

| Detection | 260 nm |

| Column Temperature | 45°C |

| Sample Temperature | 25°C |

| This table summarizes typical HPLC conditions used for the analysis of noscapine and its impurities, as described in a study by Senthilkumar G. P. et al. (2016). scholarsresearchlibrary.com |

Mass Spectrometry (MS) Applications for Structural Confirmation and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. nih.govnih.govresearchgate.net

Structural Confirmation: The molecular formula of this compound is C₂₁H₂₁NO₇, with a molecular weight of 399.4 g/mol and an accurate mass of 399.13. lgcstandards.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of noscapine, for example, shows characteristic ions at m/z 220 and 205, which can be used as a reference for identifying related structures. nih.govresearchgate.net

Metabolite Profiling: LC-MS-based metabolomics is a powerful approach to study the in vitro and in vivo metabolism of noscapine and its analogs. nih.govnih.gov Studies have identified several phase I metabolites of noscapine, including hydroxylated, demethylated, and N-demethylated products. nih.govresearchgate.net For instance, a study using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) identified hydroxylated noscapine metabolites. nih.gov This information is crucial for understanding the biotransformation pathways of these compounds.

Interactive Data Table: Mass Spectrometry Data for Noscapine and its Metabolites

| Compound/Fragment | m/z (Observed) | Molecular Formula | Note |

| Noscapine [M+H]⁺ | 414.154 | C₂₂H₂₃NO₇ | Parent compound. nih.gov |

| Fragment Ion | 220 | - | Characteristic fragment of the noscapine backbone. nih.gov |

| Fragment Ion | 205 | - | Characteristic fragment of the noscapine backbone. nih.gov |

| Hydroxylated Noscapine | - | - | Identified as a metabolite. nih.gov |

| This table provides a summary of key mass spectrometry data for noscapine, which serves as a basis for the analysis of its derivatives like this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. bmrb.ioresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to determine the precise connectivity and stereochemistry of the molecule. bmrb.io

Structural Elucidation: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. researchgate.net 2D NMR techniques establish correlations between different nuclei. For example, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away. bmrb.io These data are pieced together to build a complete picture of the molecular structure. While specific NMR data for this compound is not readily available in the provided search results, the analysis would follow standard principles of NMR spectroscopy for organic compounds. nih.gov

Other Chromatographic and Spectroscopic Techniques in Chemical Research

Besides HPLC, MS, and NMR, other analytical techniques play a role in the characterization of noscapine and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring reaction progress and for preliminary purity checks. nihs.go.jp It can also be used for the qualitative identification of related substances. nihs.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. researchgate.net For instance, the IR spectrum of a noscapine derivative would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. akjournals.comnih.gov It is particularly useful in metabolomics studies where complex mixtures are analyzed. nih.gov

These advanced analytical and spectroscopic methods, when used in combination, provide a comprehensive characterization of this compound, which is essential for its use in scientific research.

Preclinical Research Models and Methodologies for Noscapinoids

In vitro Cellular Assays for Biological Activity Evaluation (excluding human trial data)

Research into the biological activities of 6'-Desmethoxy-6'-hydroxy noscapine (B1679977) has utilized in vitro cellular assays to elucidate its potential as a therapeutic agent. Studies indicate that this compound demonstrates significant anti-cancer properties. The primary mechanism of its anti-cancer activity has been identified as the induction of apoptosis in cancer cells. smolecule.com Notably, this apoptotic effect appears to be selective, as the compound has been observed to inhibit tumor growth without affecting normal, healthy cells. smolecule.com

In addition to its anti-cancer potential, 6'-Desmethoxy-6'-hydroxy noscapine has been investigated for its analgesic properties. smolecule.com The unique chemical structure of this derivative is thought to be a contributing factor to its selective activity against cancer cells, making it a person of interest for further pharmacological investigation. smolecule.com

| Assay Type | Cell Line | Observed Effect | Reference |

| Apoptosis Induction | Cancer Cells | Induces apoptosis and inhibits tumor growth. | smolecule.com |

| Analgesic Activity | Not Specified | Potential analgesic properties observed. | smolecule.com |

Animal Models in Pharmacodynamic and Mechanistic Studies (excluding clinical applications or safety/toxicity)

Methodological Considerations in Preclinical Pharmacokinetic Research (excluding human trials)

The preclinical pharmacokinetic profile of this compound, including how it is absorbed, distributed, metabolized, and excreted, is a critical area of investigation. Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. smolecule.com Understanding these interactions is essential for predicting the compound's behavior in vivo. However, detailed methodological considerations for the preclinical pharmacokinetic research of this compound are not extensively described in the available literature.

Future Directions in 6 Desmethoxy 6 Hydroxy Noscapine Research

Rational Design of Next-Generation Noscapinoid Analogues based on SAR

The rational design of new anticancer agents is heavily reliant on a deep understanding of Structure-Activity Relationships (SAR), which delineates how a molecule's chemical structure correlates with its biological activity. For noscapinoids, the primary target is tubulin, a critical protein in cell division. oncotarget.com The parent compound, noscapine (B1679977), binds to tubulin and modulates microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov However, its therapeutic efficacy is limited by the high doses required. semanticscholar.org This has driven the development of analogues with enhanced potency.

Research has shown that chemical modifications at various positions on the noscapine scaffold can significantly impact its tubulin-binding affinity and cytotoxic effects. monash.edunih.gov The development of halogenated, amino, and N-arylmethylamino noscapinoids has demonstrated that small structural changes can lead to substantial improvements in anticancer activity. nih.govpknaiklab.in For instance, N-(3-bromobenzyl) noscapine was found to have a tubulin binding affinity approximately four times higher than that of noscapine. nih.gov

The structure of 6'-Desmethoxy-6'-hydroxy Noscapine, particularly the hydroxyl group at the 6' position, is a key determinant of its enhanced biological activity. This hydroxyl group allows for additional hydrogen bonding within the tubulin binding pocket, leading to a stronger interaction compared to noscapine. smolecule.com Molecular modeling studies have corroborated these findings, showing significantly better docking scores for derivatives with modifications that enhance binding. nih.govnih.gov

Future rational design will leverage the SAR data from this compound and other potent analogues. By combining the beneficial 6'-hydroxy group with other activity-enhancing modifications at different sites, such as the C-9 position, researchers aim to create next-generation noscapinoids with superior potency and selectivity. monash.edu This strategy of combining multiple beneficial modifications on a single scaffold is a promising avenue for developing compounds that can overcome clinical limitations. monash.edu

| Noscapinoid Analogue | Key Structural Modification | Impact on Biological Activity | Reference Finding |

|---|---|---|---|

| 9-(N-arylmethylamino) noscapinoids | Induction of N-aryl methyl pharmacophore at C-9 position | Improved tubulin binding energy and 1.8 to 11.9-fold lower cellular proliferation IC50 than noscapine. | nih.gov |

| N-(3-bromobenzyl) noscapine (6f) | Addition of a 3-bromobenzyl group | Binds tubulin with ~4.0 times higher affinity than noscapine. | nih.gov |

| Noscapine–amino acid hybrids | Conjugation of amino acids at the 6-position | Noscapine–phenylalanine (6h) showed an IC50 of 11.2 μM, far more potent than noscapine (IC50 = 215.5 μM). | acs.orgnih.gov |

| This compound | Hydroxyl group at the 6' position | Forms additional hydrogen bonds with tubulin, leading to enhanced binding scores (-7.2 to -8.4 kcal/mol vs. -5.3 kcal/mol for noscapine). | smolecule.com |

Elucidation of Undiscovered Molecular Targets and Mechanisms

The primary mechanism of action for this compound is the modulation of microtubule dynamics through direct interaction with the β-tubulin subunit. smolecule.com Unlike classic microtubule-targeted agents that cause wholesale stabilization or destabilization, noscapinoids function by attenuating the dynamic instability of microtubules, which is a more subtle mechanism that leads to fewer side effects. nih.govnih.gov this compound enhances this effect through stronger binding, attributed to its 6'-hydroxyl group forming additional hydrogen bonds with amino acid residues in the tubulin pocket. smolecule.com This leads to a prolonged pause state in microtubules, ultimately activating the spindle assembly checkpoint and inducing apoptosis. nih.govsmolecule.com

While the interaction with tubulin is well-established, the full spectrum of molecular targets for this compound may be broader. The parent compound, noscapine, has been shown to induce apoptosis through various pathways and may have anti-angiogenic effects by downregulating factors like HIF-1α and VEGF. semanticscholar.org It is plausible that this compound shares or enhances these secondary mechanisms.

Future research will focus on identifying these undiscovered targets and downstream signaling pathways. Advanced proteomics and genomics approaches can be employed to map the complete interactome of this compound within cancer cells. Understanding these alternative mechanisms is crucial, as they could explain the compound's efficacy in multidrug-resistant tumor models and its favorable safety profile. oncotarget.comsmolecule.com Elucidating these pathways could also identify potential biomarkers for patient stratification and reveal new therapeutic combinations.

Advancements in Biosynthetic Engineering for Sustainable Production

Historically, noscapine and its derivatives have been sourced from the opium poppy (Papaver somniferum), a method that is inefficient and subject to agricultural and geopolitical variables. monash.eduresearchgate.net A significant breakthrough in this area is the complete biosynthesis of noscapine in microbial hosts, specifically the yeast Saccharomyces cerevisiae. pnas.orgnih.gov Scientists have successfully reconstructed the complex, multi-enzyme biosynthetic pathway from poppy into yeast, enabling the de novo production of noscapine from simple sugars. pnas.orgescholarship.org

This biosynthetic platform represents a transformative approach for the sustainable and scalable production of noscapinoids. nih.gov By optimizing the engineered yeast strains through a combination of enzyme, pathway, and fermentation engineering, researchers have increased production titers by over 18,000-fold. pnas.org

Future directions in this field will focus on adapting this technology for the specific production of this compound. This could be achieved by:

Introducing novel enzymes into the engineered yeast that can perform the necessary demethylation and hydroxylation steps.

Utilizing precursor-directed biosynthesis , where modified tyrosine derivatives are fed to the yeast culture to produce novel halogenated or otherwise modified alkaloids. pnas.orgnih.gov This demonstrates the platform's flexibility for creating new chemical entities that are difficult to synthesize chemically.

These advancements in synthetic biology promise a reliable and cost-effective supply of this compound and other valuable analogues, thereby accelerating drug discovery and development. nih.gov

Development of Novel Analytical Probes and Detection Methods

As research into this compound and its analogues intensifies, the need for advanced analytical tools becomes paramount. Current detection and quantification rely on standard techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry, which are effective for analyzing culture media or purified samples. pnas.orgyildiz.edu.tr However, to fully understand the compound's behavior in complex biological systems, more sophisticated methods are required.

Future research should focus on the development of:

Specific Molecular Probes: Designing fluorescently tagged versions of this compound would allow for real-time visualization of its subcellular localization and interaction with tubulin in living cells. This would provide invaluable insights into its pharmacodynamics at a single-cell level.

Process Analytical Technology (PAT): For biosynthetic production, the implementation of PAT, using tools like in-line fiber optic probes, could enable real-time monitoring and control of the fermentation process. solvias.com This would help optimize production yields and ensure consistent product quality.

High-Throughput Screening Assays: The development of robust and sensitive assays is crucial for screening new libraries of noscapinoid analogues. These assays could be based on fluorescence quenching, competitive binding, or cell viability to rapidly identify candidates with improved properties. nih.gov

These novel analytical methods will be instrumental in accelerating the research pipeline, from optimizing production to elucidating complex biological mechanisms and discovering next-generation drug candidates.

Potential for Investigation as a Lead Compound for Derivatization

A lead compound in drug discovery is a chemical starting point that exhibits promising therapeutic properties and can be systematically modified to enhance its efficacy, selectivity, and pharmacokinetic profile. Noscapine itself has served as an effective lead compound, giving rise to generations of analogues with improved anticancer activity. monash.edunih.gov

Given its enhanced tubulin-binding affinity and biological activity, this compound is an exceptionally strong candidate to serve as a next-generation lead compound. smolecule.com Its structure provides a superior scaffold for further chemical derivatization. Future synthetic efforts can build upon its advantageous 6'-hydroxyl group while exploring modifications at other sites to further refine its properties.

Strategies for derivatization could include:

Modifications at the C-9 position: Introducing various N-alkyl amine or halogenated groups at this position has proven effective in boosting potency. nih.govpknaiklab.in

Alterations to the lactone ring: Exploring replacements of the isobenzofuranone moiety could lead to compounds with novel mechanisms or improved ability to overcome drug resistance. nih.gov

Conjugation with other molecules: Attaching amino acids or other functional groups could improve water solubility and drug delivery. acs.orgnih.gov

By using this compound as a foundational structure, medicinal chemists can systematically probe the SAR landscape to develop highly potent and selective anticancer agents that retain a favorable safety profile. nih.gov

Q & A

Q. What is the primary anticancer mechanism of 6'-Desmethoxy-6'-hydroxy Noscapine in hepatocellular carcinoma (HCC)?

The compound induces apoptosis via microtubule stabilization, disrupting mitosis in cancer cells. Key evidence includes dose- and time-dependent suppression of HepG2 and Huh7 cell proliferation (IC₅₀: 50.53–74.14 μM) and reduced tumor volume/weight in xenograft models. Apoptotic markers like cleaved caspase-3, PARP cleavage, and Bcl-2/Bax ratio modulation confirm this mechanism .

Q. Which experimental models are validated for studying its efficacy in preclinical research?

Standard in vitro models include HepG2 and Huh7 HCC cell lines, assessed via MTT assays for proliferation inhibition. In vivo, subcutaneous xenograft mouse models (e.g., HepG2 implantation) are used, with tumor volume and weight as primary endpoints. Normal hepatic L02 cells serve as controls to confirm cancer-specific activity .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications?

The compound is a competitive and mechanism-based inhibitor of CYP2C9, critical for (S)-warfarin metabolism. Time- and NADPH-dependent inhibition in human liver microsomes (HLMs) suggests irreversible enzyme inactivation. This necessitates dose adjustments for co-administered CYP2C9 substrates to avoid pharmacokinetic interactions .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate both efficacy and systemic toxicity?

- Dosage: Test escalating doses (e.g., 75–300 mg/kg) over 40 days to establish a therapeutic window.

- Efficacy Metrics: Tumor volume (caliper measurements) and weight post-excision.

- Toxicity Markers: Monitor body weight, hepatic enzymes (ALT, AST), and histopathology. Studies show no toxicity at 300 mg/kg in mice, but high doses (200 mg/kg in rats) may reduce glutathione and increase lipid peroxidation .

Q. How can contradictory findings on its safety profile (e.g., carcinogenicity vs. low toxicity) be reconciled?

- Dose Dependency: High in vitro doses (e.g., 1000 μM) may induce stress responses absent at therapeutic in vivo levels.

- Bioactivation Pathways: Methylenedioxy group metabolism generates ortho-quinone intermediates in vitro, but in vivo glucuronidation and enzyme inactivation (CYP2C9) mitigate reactive metabolite formation. Long-term rodent studies (e.g., 3-month exposure) show no organ toxicity .

Q. What methodologies are recommended to characterize its metabolic stability and optimize pharmacokinetics?

- Phase I Metabolism: Use recombinant CYP3A4/5 and CYP2C9 enzymes to identify metabolites via LC-MS/MS. Key pathways include O-demethylation and methylenedioxy cleavage.

- Phase II Metabolism: Screen for glucuronidation using UDP-glucuronosyltransferase assays.

- Structural Optimization: Modify the methylenedioxy group to block quinone formation while retaining microtubule-binding efficacy .

Q. How can researchers address variability in apoptosis induction across cancer cell lines?

- Experimental Design: Include multiple cell lines (e.g., breast, prostate) and validate apoptosis via TUNEL assays, flow cytometry (Annexin V/PI), and western blotting for Bax/Bcl-2.

- Microtubule Dynamics: Use immunofluorescence to quantify mitotic arrest and tubulin polymerization assays to compare kinetics with taxanes .

Q. What strategies mitigate CYP2C9-mediated drug-drug interactions in clinical translation?

- Inhibition Kinetics: Determine Ki and kinact values using HLMs. For mechanism-based inhibitors, adjust warfarin doses based on INR monitoring.

- Pharmacogenomics: Screen patients for CYP2C9 polymorphisms affecting noscapine metabolism and interaction severity .

Methodological Resources

- Statistical Analysis: Use Prism software for ANOVA and Student’s t-tests; report significance at p < 0.05 .

- Enzyme Kinetics: Apply Michaelis-Menten and Hill equations to model competitive vs. non-competitive inhibition .

- Metabolite Identification: Employ MS/MS fragmentation and isotopic labeling to trace metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.